(benzylsulfonyl)acetic acid

概要

説明

(benzylsulfonyl)acetic acid is an organic compound with the molecular formula C9H10O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its phenyl group attached to a methanesulfonyl-acetic acid moiety, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: (benzylsulfonyl)acetic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, which is then reacted with chloroacetic acid under basic conditions to yield phenylmethanesulfonyl-acetic acid.

Industrial Production Methods: In industrial settings, the production of phenylmethanesulfonyl-acetic acid often involves large-scale reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:

Reaction of benzyl chloride with sodium sulfite: This step forms benzylsulfonic acid.

Reaction with chloroacetic acid: The benzylsulfonic acid is then reacted with chloroacetic acid in the presence of a base to form phenylmethanesulfonyl-acetic acid.

化学反応の分析

Types of Reactions: (benzylsulfonyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylmethanesulfonyl-acetic acid derivatives.

科学的研究の応用

Efficacy Against Tumors

Studies have demonstrated that these compounds are effective against a wide range of cancers, including:

- Breast Cancer: Induces apoptosis in estrogen receptor-positive and negative cell lines.

- Prostate Cancer: Exhibits significant cytotoxicity against DU-145 cell lines.

- Colorectal Cancer: Effective against DLD-1 cell lines.

- Lung Cancer: Targets non-small cell lung carcinoma cells.

- Leukemia: Shows activity against leukemic cells .

Non-Cancer Proliferative Disorders

In addition to its anticancer properties, (benzylsulfonyl)acetic acid has potential applications in treating non-cancerous proliferative disorders. These include:

- Hemangiomatosis

- Secondary progressive multiple sclerosis

- Keloid formation

- Paget's disease of bone

- Fibrocystic disease of the breast

- Dupuytren's fibrosis .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives involves various chemical reactions, including condensation with aromatic aldehydes. The structure-activity relationship (SAR) studies reveal that the position and nature of substituents on the aromatic rings significantly influence the biological activity of these compounds. For example, modifications such as methoxy or amino groups can enhance cytotoxicity against tumor cells .

Table 1: Efficacy of this compound Derivatives Against Tumor Cell Lines

| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Styryl Benzyl Sulfone A | MCF-7 (Breast Cancer) | 0.5 | Induces apoptosis via ERK inhibition |

| Styryl Benzyl Sulfone B | DU-145 (Prostate) | 0.8 | Cell cycle arrest |

| Styryl Benzyl Sulfone C | DLD-1 (Colorectal) | 0.6 | MAPK pathway modulation |

| Styryl Benzyl Sulfone D | H157 (Lung Cancer) | 0.7 | Selective cytotoxicity |

Case Study 1: Efficacy in Breast Cancer Treatment

A study published in 2011 demonstrated that certain derivatives of this compound could induce apoptotic death in MCF-7 breast cancer cells at nanomolar concentrations while exhibiting low toxicity to normal cells. This study highlights the potential for developing targeted therapies that minimize side effects associated with traditional chemotherapy .

Case Study 2: Prostate Cancer Xenografts

In preclinical models involving mice with prostate cancer xenografts, treatment with this compound derivatives led to significant reductions in tumor size and improved survival rates compared to untreated controls. This supports further investigation into these compounds as potential therapeutic agents for prostate cancer .

作用機序

The mechanism of action of phenylmethanesulfonyl-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit proteases by forming a covalent bond with the enzyme’s active site, leading to a decrease in enzyme activity.

類似化合物との比較

(benzylsulfonyl)acetic acid can be compared with other sulfonyl-acetic acid derivatives:

Phenylsulfonyl-acetic acid: Similar structure but lacks the methylene group.

Methanesulfonyl-acetic acid: Lacks the phenyl group, resulting in different chemical properties.

Benzylsulfonyl-acetic acid: Similar to phenylmethanesulfonyl-acetic acid but with variations in the substitution pattern.

Uniqueness: this compound is unique due to its specific combination of phenyl, methanesulfonyl, and acetic acid moieties, which confer distinct reactivity and applications.

生物活性

(Benzylsulfonyl)acetic acid, a compound with notable sulfonyl and acetic acid functional groups, has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by recent research findings and case studies.

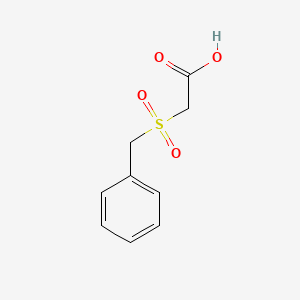

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a benzyl group attached to a sulfonyl moiety and an acetic acid functional group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study synthesized various derivatives of this compound and evaluated their effectiveness against different bacterial strains. The results showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of growth in several pathogenic bacteria.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 16 |

| 2 | Escherichia coli | 32 |

| 3 | Pseudomonas aeruginosa | 64 |

These findings suggest that modifications to the benzylsulfonyl structure can enhance antibacterial potency, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

The antifungal properties of this compound have also been explored. In a recent study, derivatives were tested against various phytopathogenic fungi, such as Botrytis cinerea and Fusarium oxysporum. The results demonstrated that certain derivatives showed IC50 values comparable to established antifungal agents.

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | IC50 (µM) |

|---|---|---|

| A | Botrytis cinerea | 4 |

| B | Fusarium oxysporum | 17.2 |

| C | Aspergillus spp. | 24 |

These results indicate that specific modifications can significantly improve the antifungal efficacy of the compound .

Potential Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. Studies have shown that compounds containing sulfonyl groups can lead to apoptosis in cancer cells. For example, derivatives have been evaluated for their effects on cell proliferation in various cancer cell lines, demonstrating dose-dependent inhibition.

Case Study: Anticancer Activity

A study investigated the effect of this compound on human prostate cancer cells. The results indicated that treatment with this compound resulted in significant growth inhibition and induced apoptosis, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (benzylsulfonyl)acetic acid in a laboratory setting?

- Methodology : Synthesis typically involves nucleophilic substitution or sulfonylation reactions. For example, benzylsulfonyl chloride can react with glycine derivatives under basic conditions (e.g., NaOH in dioxane) to form the target compound. Reaction conditions such as temperature (0°C to reflux), catalysts (e.g., DIEA), and stoichiometric ratios should be optimized to improve yield .

- Characterization : Confirm purity via HPLC or NMR, and validate structural integrity using mass spectrometry. Refer to guidelines for reporting experimental details, including reagent purity and reaction monitoring techniques .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Structural Confirmation : Employ H/C NMR to identify functional groups (e.g., sulfonyl, acetic acid moieties) and LC-MS/MS for molecular weight verification .

Advanced Research Questions

Q. What reaction pathways are feasible for this compound, and how do solvent systems influence its reactivity?

- Reaction Types :

- Oxidation : The sulfonyl group can be oxidized to sulfones using HO or KMnO.

- Substitution : The acetic acid moiety may undergo esterification or amidation in acidic/basic conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Data Analysis Framework :

Hypothesis Testing : Compare experimental designs (e.g., cell lines, dosage ranges) across studies.

Statistical Validation : Use meta-analysis to identify outliers or confounding variables (e.g., impurity interference) .

Reproducibility Checks : Replicate key experiments under standardized conditions, documenting deviations (e.g., pH, temperature) .

- Case Study : In acetic acid-induced ulcer models, variations in dosing regimens (e.g., 10–100 mg/kg) and measurement endpoints (e.g., colon weight, histopathology) can explain divergent results .

Q. What strategies optimize the catalytic efficiency of this compound in enzyme inhibition studies?

- Experimental Design :

- Enzyme Assays : Use fluorogenic substrates or stopped-flow techniques to measure inhibition constants ().

- Structure-Activity Relationships (SAR) : Modify substituents on the benzyl or sulfonyl groups to enhance binding affinity. For urokinase inhibitors, introducing halogenated benzyl groups improved selectivity .

Q. Methodological Best Practices

Q. How should researchers design dose-response studies for this compound in preclinical models?

- Guidelines :

- Dosing Range : Use logarithmic increments (e.g., 1, 10, 100 μM) to capture threshold effects.

- Controls : Include vehicle controls and reference compounds (e.g., sulfasalazine in colitis models) .

- Endpoint Selection : Combine biochemical (e.g., plasma biomarkers) and histopathological assessments for comprehensive analysis .

Q. What are the ethical and analytical considerations for handling this compound in human cell-based studies?

- Safety Protocols :

- Hazard Mitigation : Use fume hoods and PPE when handling powdered forms to avoid inhalation/contact.

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. Data Presentation Standards

Q. How should researchers present kinetic data for reactions involving this compound?

- Tabular Formats :

| Reaction Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| 0°C, DIEA catalyst | 78 | 99 | Optimal for substitution |

| Reflux, no catalyst | 45 | 85 | Side product formation |

特性

IUPAC Name |

2-benzylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c10-9(11)7-14(12,13)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWAJMXOEYIERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308696 | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28203-59-0 | |

| Record name | 28203-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylmethanesulfonyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。